molecular formula C13H10O2 B14278567 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane CAS No. 138853-11-9

2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane

Cat. No.: B14278567
CAS No.: 138853-11-9
M. Wt: 198.22 g/mol
InChI Key: CTTUEGDRLJQKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is a compound that features a phenyl ring substituted with a buta-1,3-diyn-1-yl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane typically involves the coupling of a phenylacetylene derivative with a butadiyne moiety. One common method is the oxidative acetylene coupling, which can be carried out using palladium or copper catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide

    Reducing agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Halogenating agents: N-bromosuccinimide (NBS), iodine

Major Products

The major products formed from these reactions include diketones, carboxylic acids, alkanes, alkenes, and halogenated phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is unique due to its combination of a butadiyne moiety with a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

138853-11-9

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(4-buta-1,3-diynylphenyl)-1,3-dioxolane

InChI

InChI=1S/C13H10O2/c1-2-3-4-11-5-7-12(8-6-11)13-14-9-10-15-13/h1,5-8,13H,9-10H2

InChI Key

CTTUEGDRLJQKRX-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.